molecular formula C15H16N2O4S B6085810 N'-(3,4-dihydroxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide

N'-(3,4-dihydroxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide

Cat. No. B6085810
M. Wt: 320.4 g/mol
InChI Key: CMVUUFJKLOOALJ-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,4-dihydroxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide, also known as DHBDH, is a chemical compound that has been extensively studied for its potential applications in various fields of science. DHBDH is a hydrazide derivative of sulfonamide and is synthesized through a multi-step process.

Mechanism of Action

N'-(3,4-dihydroxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N'-(3,4-dihydroxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has also been shown to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant properties. N'-(3,4-dihydroxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which contributes to its antitumor properties.
Biochemical and Physiological Effects
N'-(3,4-dihydroxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N'-(3,4-dihydroxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has also been shown to reduce oxidative stress and improve mitochondrial function. N'-(3,4-dihydroxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

N'-(3,4-dihydroxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N'-(3,4-dihydroxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has been extensively studied and its biological properties are well characterized. However, N'-(3,4-dihydroxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has some limitations for lab experiments. It is a highly reactive compound that can undergo oxidation and degradation, which can affect its biological activity. N'-(3,4-dihydroxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

N'-(3,4-dihydroxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has several potential future directions for research. It can be further optimized to improve its biological activity and reduce its toxicity. N'-(3,4-dihydroxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential. N'-(3,4-dihydroxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide can also be studied for its potential use in imaging and diagnostic applications. N'-(3,4-dihydroxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has the potential to be used as a fluorescent probe for the detection of metal ions and as a contrast agent for imaging studies. Overall, N'-(3,4-dihydroxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has several potential future directions for research and has the potential to be a valuable tool in various fields of science.

Synthesis Methods

N'-(3,4-dihydroxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide is synthesized through a multi-step process that involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with hydrazine hydrate to form 2,4-dimethylbenzenesulfonohydrazide. The resulting compound is then reacted with 3,4-dihydroxybenzaldehyde to form N'-(3,4-dihydroxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide. The synthesis method has been optimized to improve the yield and purity of N'-(3,4-dihydroxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide.

Scientific Research Applications

N'-(3,4-dihydroxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has been extensively studied for its potential applications in various fields of science. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. N'-(3,4-dihydroxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N'-(3,4-dihydroxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-[(Z)-(3,4-dihydroxyphenyl)methylideneamino]-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-10-3-6-15(11(2)7-10)22(20,21)17-16-9-12-4-5-13(18)14(19)8-12/h3-9,17-19H,1-2H3/b16-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVUUFJKLOOALJ-SXGWCWSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N/N=C\C2=CC(=C(C=C2)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(Z)-(3,4-dihydroxyphenyl)methylidene]-2,4-dimethylbenzenesulfonohydrazide

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